molecular formula C13H19BrClNO3 B2852852 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 5610-00-4

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2852852
CAS No.: 5610-00-4
M. Wt: 352.65
InChI Key: RBCWZCMCMBEBRT-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a bromophenoxy group attached to a morpholinopropanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-bromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Alkanes or alcohols.

Scientific Research Applications

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The morpholinopropanol backbone can facilitate the compound’s binding to proteins or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(4-Bromophenoxy)-2-propanol
  • 1-(4-Bromophenoxy)-3-piperidinopropan-2-ol
  • 1-(4-Bromophenoxy)-3-morpholinopropan-2-one

Comparison: 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride stands out due to its unique combination of a bromophenoxy group and a morpholinopropanol backbone. This structure provides it with distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the morpholine ring enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWZCMCMBEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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